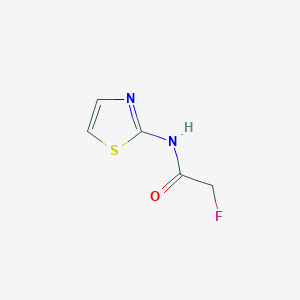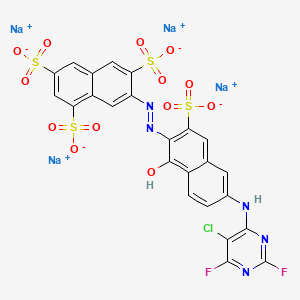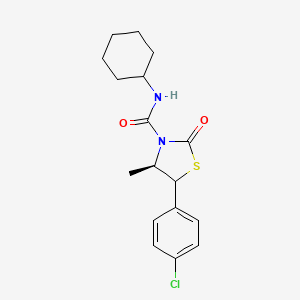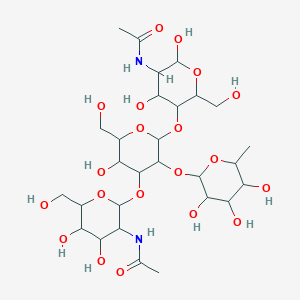
2-(3-Methylanilino)benzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a derivative of pyridine and sulfonamide, featuring a methylphenyl group attached to the amino group. This compound is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in a solvent such as water, and the mixture is heated to around 90°C for a minimum of 3 hours. The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC). After completion, the mixture is cooled, and the pH is adjusted to neutral using sodium bicarbonate. The product is then precipitated, filtered, and purified .
Industrial Production Methods
In industrial settings, the synthesis process is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling agents like diazonium salts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while coupling reactions can produce azo compounds.
Scientific Research Applications
4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE
- 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE
- 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE SULFATE
Uniqueness
4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain pharmaceutical and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C13H15ClN2O2S |
|---|---|
Molecular Weight |
298.79 g/mol |
IUPAC Name |
2-(3-methylanilino)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-10-5-4-6-11(9-10)15-12-7-2-3-8-13(12)18(14,16)17;/h2-9,15H,1H3,(H2,14,16,17);1H |
InChI Key |
DHTSRBGQHIXHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)



![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)

![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)

![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)



